N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 618415-13-7) is a triazole-thioacetamide derivative characterized by a 3-chloro-4-fluorophenyl group and a pyridin-2-yl substituent on the triazole core. Its structure combines a sulfanyl-linked acetamide moiety with a 1,2,4-triazole ring, a scaffold known for diverse biological activities, including antimicrobial, anti-inflammatory, and insect olfactory modulation properties .
Properties
CAS No. |
618415-13-7 |
|---|---|
Molecular Formula |
C17H15ClFN5OS |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15ClFN5OS/c1-2-24-16(14-5-3-4-8-20-14)22-23-17(24)26-10-15(25)21-11-6-7-13(19)12(18)9-11/h3-9H,2,10H2,1H3,(H,21,25) |
InChI Key |
BUARZXFNSVJRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Preparation of 3-chloro-4-fluoroaniline: This can be achieved through the halogenation of aniline derivatives.
Formation of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling reactions: The chloro-fluorophenyl group and the triazole moiety are coupled using a suitable coupling agent, such as EDCI or DCC, in the presence of a base.
Introduction of the sulfanyl-acetamide group: This step involves the reaction of the intermediate with a thiol and an acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a diverse array of structural components, including a 3-chloro-4-fluorophenyl group, a sulfanyl linkage, and a triazole moiety with a pyridinyl substitution. It has a molecular weight of approximately 391.85 g/mol. This compound is notable for its potential biological activities and applications across various fields.
Scientific Research Applications
-
Potential Biological Activities:
- The compound can interact with various molecular targets and may function as an enzyme inhibitor by binding to active sites, which modulates enzymatic reactions.
- Preliminary studies suggest potential applications in treating diseases because its unique structural attributes allow for specific interactions with biological macromolecules.
- Research indicates that the compound may inhibit certain enzymatic activities by preventing substrate binding and catalysis.
-
Interaction Mechanism:
- This compound interacts by binding to specific enzymes or receptors, altering their activity and leading to significant biological effects.
-
Fields of Application:
- Drug Discovery: It serves as a building block for synthesizing more complex molecules with drug-like properties.
- Agrochemical Research: It is used in developing new pesticides and herbicides.
- Material Science: It is explored for creating novel materials with specific properties.
-
Chemical Reactivity and Versatility:
- The combination of functional groups in the compound confers specific chemical reactivity and biological activity.
- The presence of chloro and fluoro substituents on the phenyl ring enhances its versatility compared to similar compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazole-thioacetamides. Key structural analogs and their comparative features are outlined below:
Key Comparison Metrics
Substituent Effects on Bioactivity
- Pyridine Position : The target compound’s pyridin-2-yl group contrasts with VUAA1’s pyridin-3-yl and OLC15’s pyridin-2-yl. Pyridin-2-yl may favor π-stacking interactions in hydrophobic pockets, while pyridin-3-yl could enhance dipole interactions .
- Aryl Group : The 3-chloro-4-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to VUAA1’s 4-ethylphenyl. This likely improves membrane permeability and target binding, as seen in KA3 derivatives with chloro/nitro groups .
Synthesis and Physicochemical Properties Synthesis: Analogues in were synthesized in 4–5 hours with yields of 50–83% using H₂O:EtOH or DMF:EtOH recrystallization. The target compound’s synthesis likely follows similar routes but may require optimized conditions for the chloro-fluorophenyl moiety . Melting Point: Triazole-thioacetamides with halogenated aryl groups (e.g., KA3: 174–176°C) generally exhibit higher melting points than non-halogenated analogs (e.g., 6b: 161–163°C) due to increased polarity .
Biological Activity Antimicrobial Potential: The target compound’s chloro-fluoro substitution aligns with KA3’s enhanced activity against Gram-positive bacteria (MIC: 12.5 µg/mL for S. aureus) . Receptor Modulation: Unlike VUAA1 (Orco agonist) and OLC15 (antagonist), the target compound’s activity in insect olfaction remains unstudied.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with a complex structure that suggests significant potential for biological activity. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- 3-chloro-4-fluorophenyl group
- Sulfanyl linkage
- Triazole moiety with a pyridinyl substitution
Its molecular formula is , with a molecular weight of approximately 391.85 g/mol .
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The compound may act as an enzyme inhibitor , binding to active sites and modulating enzymatic reactions. This interaction can prevent substrate binding and catalysis, leading to significant biological effects .
Pharmacological Activities
The compound has shown promise in several areas of pharmacology:
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold have exhibited broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. Studies have shown that triazoles can effectively inhibit the growth of fungi by targeting specific enzymes involved in ergosterol synthesis . The compound's structural attributes suggest it may also possess similar antifungal capabilities.
Case Studies
-
In Vitro Studies
A study evaluated the antibacterial activity of triazole derivatives against S. aureus and other pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL, suggesting high potency . -
Structure–Activity Relationship (SAR) Analysis
Research has focused on the SAR of triazole compounds to optimize their biological activity. Modifications to the phenyl ring and triazole moiety have been explored to enhance efficacy against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Triazole + Sulfanyl | Moderate antibacterial activity |
| Compound B | Triazole + Fluoro group | High antifungal activity |
| N-(3-chloro-4-fluorophenyl)-... | Triazole + Pyridinyl + Sulfanyl | Broad-spectrum antimicrobial potential |
This comparative analysis highlights the unique position of N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide among similar compounds due to its diverse functional groups that enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
